molecular formula C8H6BrClO2 B1279435 alpha-Bromo-4-chlorophenylacetic acid CAS No. 3381-73-5

alpha-Bromo-4-chlorophenylacetic acid

Cat. No. B1279435
CAS RN: 3381-73-5
M. Wt: 249.49 g/mol
InChI Key: KKOAAWLOOHBFQP-UHFFFAOYSA-N
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Description

Alpha-Bromo-4-chlorophenylacetic acid is a chemical compound with the molecular formula C8H6BrClO2 . It appears as a white crystalline powder .


Synthesis Analysis

The synthesis of alpha-Bromo-4-chlorophenylacetic acid can be achieved through several methods. One common method involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The HBr then catalyzes the formation of the acid bromide enol which subsequently reacts with Br2 to give alpha bromination . Another method involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane .


Molecular Structure Analysis

The molecular structure of alpha-Bromo-4-chlorophenylacetic acid is characterized by the presence of bromine, chlorine, oxygen, and carbon atoms. The InChI representation of the molecule is InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) . The Canonical SMILES representation is C1=CC(=CC=C1C(C(=O)O)Br)Cl .


Chemical Reactions Analysis

The chemical reactions involving alpha-Bromo-4-chlorophenylacetic acid are primarily related to its bromination. The process begins by the reaction of the carboxylic acid with PBr3 to form an acid bromide plus HBr . The HBr then catalyzes enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .


Physical And Chemical Properties Analysis

Alpha-Bromo-4-chlorophenylacetic acid has a molecular weight of 249.49 g/mol . It is a white crystalline powder . The compound has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Coordination-Mediated Resolution of Racemic Acids

A study by Xu et al. (2005) explored the use of alpha-Bromo-4-chlorophenylacetic acid (HL7) in the coordination-mediated resolution of racemic acids. This process involved a copper(II) complex and optically pure dibenzoyltartaric acid (DBTA) in acetonitrile solution. While satisfactory results were obtained for some acids, only racemic acids were achieved for HL7, indicating limited success in enantioselectivity for this specific acid (Xu et al., 2005).

Synthesis and Anti-Inflammatory Activity

Research by Walsh et al. (1984) discussed the synthesis and pharmacological evaluation of derivatives of 2-amino-3-benzoylphenylacetic acid, including alpha-Bromo-4-chlorophenylacetic acid analogues. These derivatives were assessed for anti-inflammatory, analgesic, and cyclooxygenase inhibiting activity, with some showing greater potency than indomethacin in these assays (Walsh et al., 1984).

Synthesis of Clopidogrel Analogues

In a study conducted by Jifang et al. (2010), alpha-Bromo-4-chlorophenylacetic acid was used in the synthesis of Clopidogrel analogues. These compounds demonstrated significant anti-platelet aggregation activities, indicating potential therapeutic applications (Jifang et al., 2010).

Safety And Hazards

Alpha-Bromo-4-chlorophenylacetic acid is classified as a hazardous substance. It can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAAWLOOHBFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440812
Record name alpha-Bromo-4-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bromo-4-chlorophenylacetic acid

CAS RN

3381-73-5
Record name alpha-Bromo-4-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Bromo-4-chlorophenylacetic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a stirred reactor with reflux condenser (connected to a caustic scrubber) 171 g 4-chlorophenyl acetic acid are pre-charged in 400 g chlorobenzene and heated to 105° C. Within 30 minutes 42 g thionyl chloride is added at 105-110° C. to form partly the acid chloride. To the reaction mixture 256 g bromine (1.6 mole) are added within 90 minutes at 105-108° C. The reaction mixture is stirred for another 2-3 hour at 105-108° C. until the conversion of the 4-chlorophenyl-acetic acid is complete (control by HPLC). Excess bromine is distilled off as a bromine/chlorobenzene mixture at 90° C. until a vacuum of 250 mbar is reached and the colour of the reaction mixture has changed from brown to yellow. The bromine distillate can be re-used in the next batch. The reaction mixture, containing a mix of bromo-(4-chloro-phenyl)acetic acid and acid chloride is diluted with chlorobenzene to a weight of 800 g and can directly be converted to (4-chloro-phenyl)-prop-2-ynyloxy-acetic acid according to Example 14.
[Compound]
Name
mixture
Quantity
256 g
Type
reactant
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a stirred reactor with reflux condenser (connected to a caustic scrubber) 171 g 4-chlorophenyl acetic acid are pre-charged in 750 g chlorobenzene and 41 g phosphortrichloride (0.3 Mol) are added. The mixture is heated to 100-110° C. and 280 g bromine (1.75 mole) are added within 1 hour through a dropping funnel. The reaction mixture is stirred for another 3-4 hour at 110-115° C. until the conversion of the 4-chlorophenyl acetic acid is complete (control by LC). The reaction mixture is cooled to 50° C. and 100 ml water is added. Excess bromine is destroyed by addition of NaHSO3 solution. The reaction mixture is adjusted to pH 1 with aqueous NaOH solution and then the organic product phase is separated from the aqueous phase. The chlorobenzene phase contains 237 g bromo-(4-chloro-phenyl)acetic acid by LC analysis (yield=95% of theory based on 4-chlorophenylacetic acid). The “bromoacid” bromo-(4-chloro-phenyl)acetic acid can be isolated partly by concentration to a 50% solution and crystallisation/filtration at 0° C. About 200 g of bromo-(4-chloro-phenyl)acetic acid can be isolated in a crystallised form. Melting point=92-93° C. 1H-NMR (CDCl3) δ (ppm): 5.3 (s, 1H); 7.4 (4H, Ar); 9.7 (1H, OH)
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
750 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

80.0 g (469 mmol) of 4-chlorophenylacetic acid are dissolved in 200 ml of tetrachloroethane under argon and heated under RF. While boiling, 100 g (563 mmol) of N-bromosuccinimide and 7.70 g (46.9 mmol) of 2,2′-azobis-2-methylpropanenitrile are added, and the mixture is heated under RF overnight. It is then cooled to 0° C. and filtered with suction, the precipitate is washed with cold tetrachloromethane, and the filtrate is concentrated. The residue is dissolved in diethyl ether and extracted three times with saturated aqueous bicarbonate solution. The combined aqueous phases are adjusted to a pH of 1 with concentrated hydrochloric acid and extracted four times with diethyl ether. The combined organic phases are dried over magnesium sulfate, filtered and concentrated to result in 83.0 g (71% of theory) of the product, which is reacted further without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azobis-2-methylpropanenitrile
Quantity
7.7 g
Type
reactant
Reaction Step Two

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